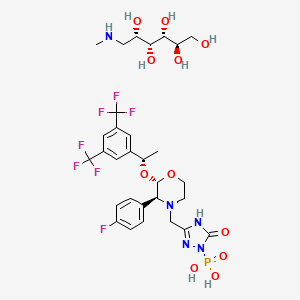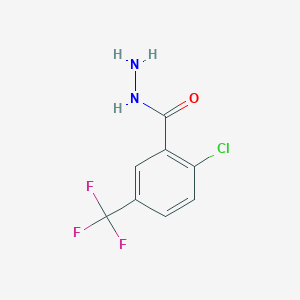
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a cyclohexyl ring substituted with a propan-2-yl group and an ethanamine side chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propan-2-ylcyclohexyl)ethanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization of linear precursors.
Substitution with Propan-2-yl Group:
Attachment of Ethanamine Side Chain: The ethanamine side chain is introduced through nucleophilic substitution reactions, where an appropriate leaving group on the cyclohexyl ring is replaced by the ethanamine group.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of 2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethanamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are used in nucleophilic substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted cyclohexyl derivatives.
科学的研究の応用
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.
類似化合物との比較
Similar Compounds
2-(4-Nitrophenyl)ethylamine;hydrochloride: Similar in structure but with a nitrophenyl group instead of a propan-2-yl group.
N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine;hydrochloride: Contains a phenothiazine ring instead of a cyclohexyl ring.
Uniqueness
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the cyclohexyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H24ClN |
|---|---|
分子量 |
205.77 g/mol |
IUPAC名 |
2-(4-propan-2-ylcyclohexyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H23N.ClH/c1-9(2)11-5-3-10(4-6-11)7-8-12;/h9-11H,3-8,12H2,1-2H3;1H |
InChIキー |
OMBAABRQLUIYMD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(CC1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


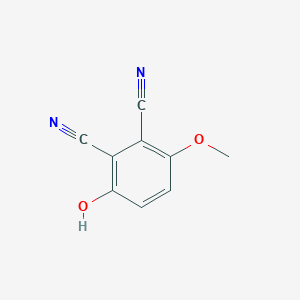
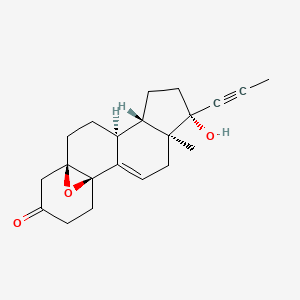
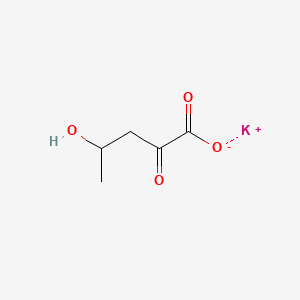
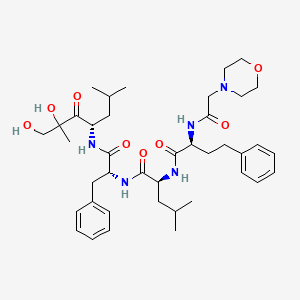
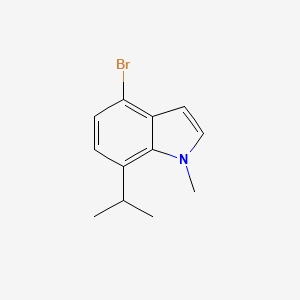
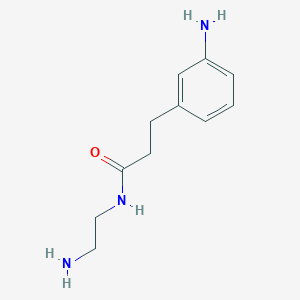
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
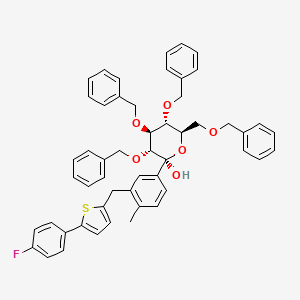
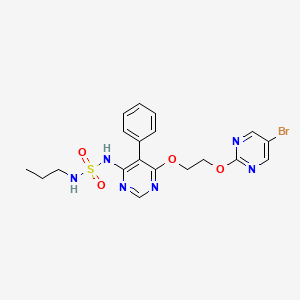
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
